Ethyl 4-methyloxazole-2-carboxylate
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Overview
Description
Ethyl 4-methyloxazole-2-carboxylate is a chemical compound with the molecular formula C7H9NO3. It belongs to the class of oxazole derivatives, which are frequently used in the fields of medicinal chemistry and organic synthesis . This compound is known for its unique chemical and biological properties, making it a subject of interest in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyloxazole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be prepared by the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization in the presence of a base . The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyloxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds .
Scientific Research Applications
Ethyl 4-methyloxazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Ethyl 4-methyloxazole-2-carboxylate can be compared with other oxazole derivatives, such as:
- Ethyl 4-methyl-1,3-oxazole-2-carboxylate
- 4-Methyl-2-oxazolecarboxylic acid ethyl ester
- 4-Methyl-oxazole-2-carboxylic acid ethyl ester
These compounds share similar structural features but may differ in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which influences its properties and applications .
Properties
IUPAC Name |
ethyl 4-methyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJGDDAPYCFGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523245 |
Source
|
Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90892-99-2 |
Source
|
Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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